N-(5-bromopyridin-2-yl)quinolin-2-amine
Description
N-(5-bromopyridin-2-yl)quinolin-2-amine is a brominated heterocyclic compound featuring a quinoline core linked via an amine group to a 5-bromopyridin-2-yl substituent. The quinoline moiety provides a planar aromatic system, while the bromopyridine group introduces steric bulk and electron-withdrawing effects.
Molecular Formula: C₁₄H₁₀BrN₃
Molecular Weight: ~300.16 g/mol
Key Features:
- Quinoline Core: Enhances π-π stacking interactions in biological targets.
- 5-Bromopyridin-2-yl Substituent: Bromine at position 5 modulates electronic properties and may improve binding affinity.
- Amine Linkage: Facilitates hydrogen bonding with target proteins.
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)quinolin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3/c15-11-6-8-13(16-9-11)18-14-7-5-10-3-1-2-4-12(10)17-14/h1-9H,(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGGFOICXVUDJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)NC3=NC=C(C=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopyridin-2-yl)quinolin-2-amine typically involves the reaction of 2-aminoquinoline with 5-bromopyridine-2-carboxylic acid or its derivatives. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromopyridin-2-yl)quinolin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The quinoline moiety can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF (dimethylformamide).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted derivatives, while oxidation and reduction can lead to quinoline N-oxides or dihydroquinolines, respectively .
Scientific Research Applications
N-(5-bromopyridin-2-yl)quinolin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-(5-bromopyridin-2-yl)quinolin-2-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the quinoline moiety can facilitate binding to specific sites on the target molecules, influencing biological pathways and cellular processes .
Comparison with Similar Compounds
Key Observations :
Critical Insights :
- Electron-Withdrawing Groups: Bromine in N-(5-bromopyridin-2-yl)quinolin-2-amine may enhance binding to hydrophobic kinase pockets, similar to Kv1.5 inhibitors () .
- Activity Loss: Oxazoloquinoline diamines () highlight the sensitivity of biological activity to heterocycle substitution patterns .
Physicochemical and Pharmacokinetic Properties
Implications :
- The bromine in the target compound may improve metabolic stability but reduce solubility compared to non-halogenated analogs.
- Quinazoline cores () offer balanced solubility and stability, making them preferred for oral bioavailability .
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